molecular formula C11H14O3S2 B3126370 Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate CAS No. 3334-01-8

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Cat. No.: B3126370
CAS No.: 3334-01-8
M. Wt: 258.4 g/mol
InChI Key: AEFDFEJGVXDJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C11H14O3S2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermoelectric Materials

Thiophene-based polymers, notably those related to polythiophene derivatives, have been explored for their potential in thermoelectric applications. These materials, due to their organic nature, offer flexibility, low thermal conductivity, and the potential for cost-effective processing, making them suitable for converting temperature differences into electrical voltage. Research emphasizes the enhancement of thermoelectric performance through various treatment methods, highlighting the importance of these compounds in developing efficient organic thermoelectric materials (Zhu et al., 2017).

Environmental Remediation

Thiophene and sulfonate compounds are involved in studies focusing on environmental remediation, particularly in the desulfurization of fuels. Desulfurization is crucial for reducing sulfur dioxide emissions upon fuel combustion, which is a significant environmental concern. Research on adsorption techniques for removing sulfur from transportation fuels indicates the potential of thiophene-based compounds in addressing these environmental challenges (Hernández-Maldonado & Yang, 2004).

Conductive Polymers for Wound Care

The development of conductive polymers, incorporating thiophene units, for wound care and skin tissue engineering represents a forward-thinking application. These materials can facilitate wound healing through electrical stimulation, offering a novel approach to care that leverages the electrical properties of thiophene-based polymers (Talikowska et al., 2019).

Analytical and Bioelectroanalysis Tools

Thiophene-based conductive polymers have found applications in analytical chemistry and bioelectroanalysis, serving as sensitive and selective sensors for various analytes. These applications benefit from the electrical conductivity and environmental stability of thiophene-based compounds, demonstrating their utility in developing advanced sensing technologies (Krzyczmonik & Skrzypek, 2019).

Properties

IUPAC Name

thiolan-3-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S2/c1-9-2-4-11(5-3-9)16(12,13)14-10-6-7-15-8-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFDFEJGVXDJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chilled solution of 1.12 g (0.0098 mole) of tetrahydrothiophene-3-ol in 15 mL of pyridine was added 1.91 g (0.01 mole) of 4-methylphenylsulfonyl chloride, and the reaction mixture was stirred in the cold, about 16° C., for 1 hour then placed in a cold refrigerator for 16 hours. The reaction mixture was allowed to warm to room temperature and was stirred for 1 hour. An additional 0.3 g (0.0016 mole) of 4-methylphenylsulfonyl chloride was added, and the reaction mixture was stirred at room temperature for 64 hours. The reaction mixture was poured into water, and the whole was extracted with methylene chloride. The methylene chloride solution was dried and concentrated to give 1.28 g of product as an oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Tetrahydrothiophen-3-yl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.